Cyclopropyl 4-trifluoromethylphenyl ketone
Overview
Description
Cyclopropyl 4-trifluoromethylphenyl ketone is an organic compound with the molecular formula C11H9F3O. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a trifluoromethyl group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl 4-trifluoromethylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 4-trifluoromethylbenzoyl chloride under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C}_3\text{H}_5\text{MgBr} + \text{C}_8\text{H}_4\text{F}_3\text{COCl} \rightarrow \text{C}_3\text{H}_5\text{C(O)C}_6\text{H}_4\text{CF}_3 + \text{MgBrCl} ]
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 4-trifluoromethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-trifluoromethylbenzoic acid.
Reduction: Formation of cyclopropyl 4-trifluoromethylphenyl alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopropyl 4-trifluoromethylphenyl ketone is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclopropyl 4-trifluoromethylphenyl ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropyl 4-trifluoromethylphenyl ketone can be compared with other similar compounds such as:
Cyclopropyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Trifluoromethylphenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic properties.
Cyclopropyl 4-methylphenyl ketone: Substitutes the trifluoromethyl group with a methyl group, altering its chemical behavior.
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and stability, making it distinct from its analogs .
Properties
IUPAC Name |
cyclopropyl-[4-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXJTEBLUUPSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457607 | |
Record name | Cyclopropyl[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62587-07-9 | |
Record name | Cyclopropyl[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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